molecular formula C7H4F3NO4S B2789907 1-Nitro-3-(trifluoromethane)sulfonylbenzene CAS No. 1548-72-7

1-Nitro-3-(trifluoromethane)sulfonylbenzene

Cat. No.: B2789907
CAS No.: 1548-72-7
M. Wt: 255.17
InChI Key: KDAOZCLTNCRPFJ-UHFFFAOYSA-N
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Description

1-Nitro-3-(trifluoromethane)sulfonylbenzene is an organic compound with the molecular formula C7H4F3NO4S It is characterized by the presence of a nitro group (-NO2) and a trifluoromethylsulfonyl group (-SO2CF3) attached to a benzene ring

Scientific Research Applications

1-Nitro-3-(trifluoromethane)sulfonylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, 1-Nitro-3,5-bis(trifluoromethyl)benzene, indicates that it is considered hazardous. It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

The synthesis of 1-Nitro-3-(trifluoromethane)sulfonylbenzene typically involves the nitration of 3-(trifluoromethylsulfonyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The industrial production methods may involve similar nitration processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Nitro-3-(trifluoromethane)sulfonylbenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethylsulfonyl groups influence the reactivity of the benzene ring.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Nitro-3-(trifluoromethane)sulfonylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethylsulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress and signal transduction mechanisms.

Comparison with Similar Compounds

1-Nitro-3-(trifluoromethane)sulfonylbenzene can be compared with similar compounds such as:

    1-Nitro-3-(trifluoromethyl)benzene: Lacks the sulfonyl group, leading to different reactivity and applications.

    3-Nitrobenzotrifluoride: Similar structure but without the sulfonyl group, affecting its chemical properties.

    1-Nitro-4-(trifluoromethylsulfonyl)benzene: Positional isomer with different reactivity due to the position of the substituents.

Properties

IUPAC Name

1-nitro-3-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-2-5(4-6)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAOZCLTNCRPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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